1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone
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Overview
Description
1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxybenzyl group and an ethanone moiety linked to a 3-methylphenoxy group. Its structural complexity and functional groups make it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-methoxybenzyl group through nucleophilic substitution reactions.
Attachment of the Ethanone Moiety: The intermediate is then reacted with 2-(3-methylphenoxy)acetyl chloride under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed depend on the reaction type and conditions applied.
Scientific Research Applications
1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone has been explored for various scientific research applications:
Material Science:
Mechanism of Action
The mechanism of action of 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate signal transduction pathways, leading to physiological effects such as vasoconstriction or neurotransmitter release . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have been studied for their pharmacological properties.
Trazodone, Naftopidil, and Urapidil: These arylpiperazine-based compounds are known alpha1-adrenergic receptor antagonists used in clinical settings.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-17-6-5-8-19(14-17)26-16-21(24)23-12-10-22(11-13-23)15-18-7-3-4-9-20(18)25-2/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
CLFHOKDFUDAFKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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